Bruceoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

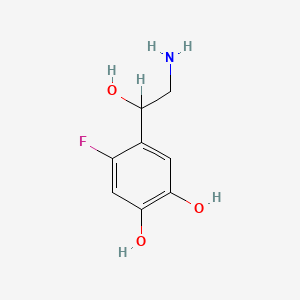

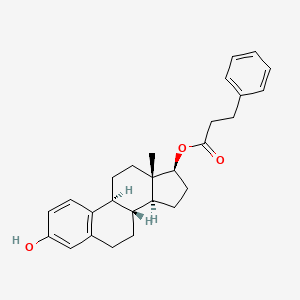

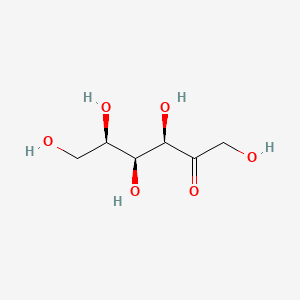

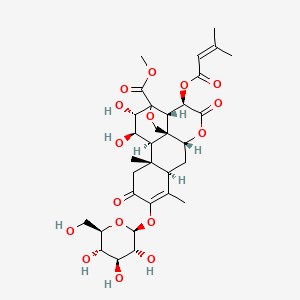

Bruceoside B is a natural product found in Brucea mollis and Brucea javanica. It is also known as 13,20-Epoxy-3-(β-D-glucopyranosyloxy)-11β,12α-dihydroxy-15β-(3-methyl-2-butenoyloxy)-2,16-dioxopicrasa-3-ene-21-oic acid methyl ester .

Synthesis Analysis

The conversion of Bruceoside B into Bruceantin has been reported . Bruceoside B or Bruceoside A were hydrolyzed in 3NH2S04/MeOH (1:1) yielding Brusatol . Further studies have shown that Bruceoside B exhibits potent suppression on tumor cell metabolism and proliferation .

Applications De Recherche Scientifique

Anti-Inflammatory and Anti-Cancer Properties

Bruceoside B, a compound isolated from Brucea javanica, exhibits significant anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the release of nitric oxide and reduce the secretion of inflammatory cytokines in macrophages, making it a potential therapeutic agent for inflammation and acute lung injury (Xiao He et al., 2021). Furthermore, Brucea javanica and its components, including bruceoside B, have been investigated for their anti-cancer activities, particularly in the context of hepatocellular carcinoma and pancreatic cancer (Zhangang Xiao et al., 2014).

Pharmacokinetics and Bioavailability

Research on Brucea javanica, including bruceoside B, also extends to the pharmacokinetic aspects, exploring how these compounds are processed in the body. One study examined the transformation of bruceoside A into more potent anticancer components, suggesting a similar potential pathway for bruceoside B (Yuan-Chao Xu et al., 2019).

Potential in Treating Other Diseases

Further research indicates that compounds from Brucea javanica, including bruceoside B, might have broader therapeutic applications, such as in the treatment of diseases like ulcerative colitis and brucellosis, due to their anti-inflammatory and immune-modulatory effects (Yan-feng Huang et al., 2017).

Novel Extraction and Formulation Techniques

Studies are also focusing on novel ways to extract and formulate Brucea javanica compounds for better therapeutic efficacy. This includes the development of self-nanoemulsifying drug delivery systems to enhance the bioavailability of these compounds (Yaoxing Dou et al., 2018).

Propriétés

Numéro CAS |

69687-69-0 |

|---|---|

Nom du produit |

Bruceoside B |

Formule moléculaire |

C32H42O16 |

Poids moléculaire |

682.7 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1 |

Clé InChI |

JMEAKUYWADWLJX-NTTKDRKVSA-N |

SMILES isomérique |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

SMILES canonique |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

bruceoside B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)